molecular formula C7H10ClNO2 B6609349 3-ethynylpyrrolidine-3-carboxylic acid hydrochloride CAS No. 2866352-57-8

3-ethynylpyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B6609349
CAS No.: 2866352-57-8
M. Wt: 175.61 g/mol
InChI Key: ACPSZQMLZPTUTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethynylpyrrolidine-3-carboxylic acid hydrochloride, commonly referred to as 3-EPH, is an organic compound used in scientific research. It is an important building block in organic synthesis and is commonly used in the preparation of pharmaceuticals, dyes, and other organic materials. 3-EPH is a chiral compound, meaning it has two possible stereoisomers, which have different properties and react differently in different reactions. 3-EPH has been used in a variety of applications, including in the synthesis of pharmaceuticals, dyes, and other organic materials.

Scientific Research Applications

3-EPH has been used in a variety of scientific research applications, including in the synthesis of pharmaceuticals, dyes, and other organic materials. It has also been used in the synthesis of polymers, such as polyurethanes, polyesters, and polyamides. 3-EPH has also been used in the synthesis of chiral catalysts, which are used in asymmetric synthesis. Additionally, 3-EPH has been used in the synthesis of peptides, which are important in drug discovery and development.

Mechanism of Action

The mechanism of action of 3-EPH is dependent on the reaction in which it is used. In the Wittig reaction, the phosphonium salt acts as a nucleophile and attacks the alkene, forming a carbocation intermediate. The base then abstracts a proton from the carbocation, forming a new carbon-carbon bond and releasing the phosphonium salt. In the Horner-Wadsworth-Emmons reaction, the organophosphorus reagent acts as a nucleophile and attacks the aldehyde or ketone, forming a phosphonate ester intermediate. The base then abstracts a proton from the phosphonate ester, forming a new carbon-carbon bond and releasing the organophosphorus reagent.
Biochemical and Physiological Effects
3-EPH is not known to have any direct biochemical or physiological effects. However, due to its use in the synthesis of pharmaceuticals, dyes, and other organic materials, it is possible that compounds synthesized using 3-EPH may have biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

The use of 3-EPH in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it can be used in a variety of reactions, including the synthesis of pharmaceuticals, dyes, and other organic materials. Additionally, 3-EPH is a chiral compound, meaning it can be used in asymmetric synthesis. However, there are some limitations to the use of 3-EPH in laboratory experiments. It is not as reactive as other reagents, such as halogenated compounds, and it is not as widely available as other reagents.

Future Directions

There are several potential future directions for the use of 3-EPH in scientific research. One potential direction is the development of new synthetic methods, such as the use of 3-EPH in photochemical reactions. Additionally, 3-EPH could be used in the synthesis of new pharmaceuticals, dyes, and other organic materials. Finally, 3-EPH could be used to develop new chiral catalysts for asymmetric synthesis.

Synthesis Methods

3-EPH can be synthesized via two main methods: the Wittig reaction and the Horner-Wadsworth-Emmons reaction. The Wittig reaction is the most commonly used method for the synthesis of 3-EPH and involves the reaction of an alkene with a phosphonium salt, such as triphenylphosphonium bromide, in the presence of a base, such as sodium hydroxide. The Horner-Wadsworth-Emmons reaction is a more complex method that involves the reaction of an aldehyde or ketone with an organophosphorus reagent, such as trimethylphosphite, in the presence of a base, such as sodium hydroxide.

Properties

IUPAC Name

3-ethynylpyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2.ClH/c1-2-7(6(9)10)3-4-8-5-7;/h1,8H,3-5H2,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPSZQMLZPTUTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CCNC1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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